7-Bromo-2-chloro-6-fluoroquinoxaline
Overview
Description
7-Bromo-2-chloro-6-fluoroquinoxaline is a chemical substance with the molecular formula C8H3BrClFN2 . It has gained attention from the scientific community due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 7-Bromo-2-chloro-6-fluoroquinoxaline consists of a quinoxaline core, which is a heterocyclic compound containing two nitrogen atoms, and three halogen atoms (one bromine, one chlorine, and one fluorine) attached to different carbon atoms in the ring .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Quinoxaline Derivatives : A study by Maichrowski et al. (2013) describes the synthesis of over 30 new quinoxaline derivatives with unique substitution patterns, starting from a compound closely related to 7-Bromo-2-chloro-6-fluoroquinoxaline. These derivatives showcase the chemical versatility of quinoxaline compounds in creating a range of novel molecules (Maichrowski et al., 2013).
Study of Nucleofugicities in Quinoxalines : Research conducted by Hinkens et al. (1987) involved the synthesis of halo-nitroquinoxalines, including derivatives similar to 7-Bromo-2-chloro-6-fluoroquinoxaline, to understand the relative nucleofugicities of nitro and halogen in quinoxalines. This study contributes to the fundamental understanding of chemical reactivity in quinoxaline compounds (Hinkens et al., 1987).
Vibrational Spectroscopic Investigations : Arjunan et al. (2009) conducted Fourier transform infrared (FTIR) and FT-Raman spectroscopic studies on a compound structurally similar to 7-Bromo-2-chloro-6-fluoroquinoxaline, providing insights into the vibrational properties and molecular structure of such compounds (Arjunan et al., 2009).
Development of Synthetic Routes : A study by Baek and Harris (2005) focused on developing efficient synthetic routes for quinoxaline monomers, including those related to 7-Bromo-2-chloro-6-fluoroquinoxaline. This research is significant in optimizing the production processes for such compounds (Baek & Harris, 2005).
Biological and Medicinal Applications
Antimalarial Activity : Research on quinoxaline derivatives, including compounds related to 7-Bromo-2-chloro-6-fluoroquinoxaline, has shown potential antimalarial activity. A study by Bawrlin et al. (1994) synthesized and tested various Mannich base derivatives of quinoxalines for activity against Plasmodium falciparum, a malaria-causing parasite (Bawrlin et al., 1994).
Inhibitory Activity on Lung Cancer Cell Line : A 2019 study by Cai et al. synthesized a quinoxaline derivative and evaluated its effectiveness as an inhibitor on lung cancer cell proliferation, indicating the potential of such compounds in cancer research (Cai et al., 2019).
Other Applications
- Halogen-rich Intermediate for Synthesis : Wu et al. (2022) reported on the synthesis of a halogen-rich pyridine, using a method that can be relevant for compounds like 7-Bromo-2-chloro-6-fluoroquinoxaline, underscoring the utility of such compounds as intermediates in complex chemical syntheses (Wu et al., 2022).
properties
IUPAC Name |
7-bromo-2-chloro-6-fluoroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-4-1-7-6(2-5(4)11)12-3-8(10)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIPIIMVVLKELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-chloro-6-fluoroquinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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